molecular formula C9H19NO B2510280 (1-((dimethylamino)methyl)cyclopentyl)methanol CAS No. 39943-39-0

(1-((dimethylamino)methyl)cyclopentyl)methanol

Cat. No.: B2510280
CAS No.: 39943-39-0
M. Wt: 157.257
InChI Key: PXIJMHXFEJNFJL-UHFFFAOYSA-N
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Description

(1-((Dimethylamino)methyl)cyclopentyl)methanol: is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . This compound is characterized by a cyclopentane ring substituted with a dimethylaminomethyl group and a hydroxymethyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-((dimethylamino)methyl)cyclopentyl)methanol typically involves the reaction of cyclopentylmethanol with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: (1-((Dimethylamino)methyl)cyclopentyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (1-((Dimethylamino)methyl)cyclopentyl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .

Biology: In biological research, this compound is used to study the effects of cyclopentyl derivatives on cellular processes. It serves as a model compound for understanding the interactions of similar structures with biological targets .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Its structural features make it a valuable candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of (1-((dimethylamino)methyl)cyclopentyl)methanol involves its interaction with molecular targets through its functional groups. The dimethylaminomethyl group can engage in hydrogen bonding and electrostatic interactions, while the hydroxymethyl group can participate in nucleophilic and electrophilic reactions. These interactions influence the compound’s biological and chemical activity .

Comparison with Similar Compounds

Uniqueness: (1-((Dimethylamino)methyl)cyclopentyl)methanol is unique due to the presence of both dimethylaminomethyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

[1-[(dimethylamino)methyl]cyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-10(2)7-9(8-11)5-3-4-6-9/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIJMHXFEJNFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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